Benzeneacetic acid, 4-(2-naphthalenylmethyl)-
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Overview
Description
2-(4-(Naphthalen-2-ylmethyl)phenyl)acetic acid is an organic compound that belongs to the class of aromatic carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Naphthalen-2-ylmethyl)phenyl)acetic acid typically involves the reaction of naphthalene derivatives with phenylacetic acid derivatives. One common method is the Friedel-Crafts acylation reaction, where naphthalene is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Naphthalen-2-ylmethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthyl ketones or carboxylic acids.
Reduction: Formation of naphthyl alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-(4-(Naphthalen-2-ylmethyl)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Naphthalen-2-ylmethyl)phenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene and phenylacetic acid moieties can contribute to its binding affinity and specificity for these targets. Pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with a phenyl group instead of a naphthalene ring.
Naphthaleneacetic acid: Contains a naphthalene ring directly attached to an acetic acid moiety.
Indole-3-acetic acid: A plant hormone with a similar structure but containing an indole ring.
Uniqueness
2-(4-(Naphthalen-2-ylmethyl)phenyl)acetic acid is unique due to the presence of both naphthalene and phenylacetic acid moieties, which can impart distinct chemical and biological properties
Properties
CAS No. |
832730-93-5 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-[4-(naphthalen-2-ylmethyl)phenyl]acetic acid |
InChI |
InChI=1S/C19H16O2/c20-19(21)13-15-7-5-14(6-8-15)11-16-9-10-17-3-1-2-4-18(17)12-16/h1-10,12H,11,13H2,(H,20,21) |
InChI Key |
ZTOYQYXNKOYYFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
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